mc-vc-PAB-PBD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound mc-vc-PAB-PBD is a drug linker used in the preparation of antibody-drug conjugates (ADCs) and targeted drug conjugates (TDCs). It is a complex molecule that plays a crucial role in the targeted delivery of cytotoxic agents to cancer cells. The structure of this compound includes a maleimidocaproyl (mc) spacer, a valine-citrulline (vc) dipeptide, a para-aminobenzyl (PAB) self-immolative spacer, and a pyrrolobenzodiazepine (PBD) warhead .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mc-vc-PAB-PBD involves multiple steps, starting with the preparation of the maleimidocaproyl (mc) spacer, followed by the incorporation of the valine-citrulline (vc) dipeptide, and finally the attachment of the para-aminobenzyl (PAB) self-immolative spacer and the pyrrolobenzodiazepine (PBD) warhead. The reaction conditions typically involve the use of organic solvents, protective groups, and coupling reagents to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
mc-vc-PAB-PBD undergoes various chemical reactions, including:
Reduction: The maleimidocaproyl (mc) spacer can be reduced to release the PBD warhead.
Substitution: The para-aminobenzyl (PAB) self-immolative spacer undergoes a substitution reaction to release the PBD warhead.
Common Reagents and Conditions
Hydrolysis: Enzymatic cleavage using lysosomal proteases.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic substitution using amines or thiols.
Major Products Formed
The major product formed from these reactions is the free pyrrolobenzodiazepine (PBD) warhead, which exerts its cytotoxic effects on cancer cells .
科学的研究の応用
mc-vc-PAB-PBD is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its applications include:
作用機序
The mechanism of action of mc-vc-PAB-PBD involves the targeted delivery of the cytotoxic PBD warhead to cancer cells. The compound is conjugated to an antibody that specifically binds to antigens on the surface of cancer cells. Upon binding, the antibody-drug conjugate is internalized by the cancer cell, and the this compound linker is cleaved by lysosomal proteases, releasing the PBD warhead. The PBD warhead then binds to the DNA of the cancer cell, causing DNA damage and cell death .
類似化合物との比較
Similar Compounds
mc-vc-PAB-MMAE: Another drug linker used in ADCs, which releases monomethyl auristatin E (MMAE) instead of PBD.
mc-vc-PAB-MMAF: Similar to mc-vc-PAB-MMAE but releases monomethyl auristatin F (MMAF).
mc-vc-PAB-DM1: A drug linker that releases maytansinoid DM1.
Uniqueness
mc-vc-PAB-PBD is unique due to its use of the pyrrolobenzodiazepine (PBD) warhead, which has a different mechanism of action compared to other cytotoxic agents like MMAE and DM1. PBD warheads are known for their potent DNA cross-linking ability, leading to effective cancer cell killing .
特性
分子式 |
C71H77N11O15 |
---|---|
分子量 |
1324.4 g/mol |
IUPAC名 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]phenyl]carbamate |
InChI |
InChI=1S/C71H77N11O15/c1-42(2)65(79-62(83)12-7-6-8-28-80-63(84)25-26-64(80)85)67(87)78-55(11-9-27-73-70(72)90)66(86)76-48-19-13-43(14-20-48)41-97-71(91)77-49-21-15-44(16-22-49)46-31-50-37-74-56-35-60(58(93-4)33-53(56)68(88)81(50)39-46)95-29-10-30-96-61-36-57-54(34-59(61)94-5)69(89)82-40-47(32-51(82)38-75-57)45-17-23-52(92-3)24-18-45/h13-26,33-40,42,50-51,55,65H,6-12,27-32,41H2,1-5H3,(H,76,86)(H,77,91)(H,78,87)(H,79,83)(H3,72,73,90)/t50-,51-,55-,65-/m0/s1 |
InChIキー |
BSDJRKUJACCPAZ-JMNOQCRJSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN4[C@@H](C3)C=NC5=CC(=C(C=C5C4=O)OC)OCCCOC6=C(C=C7C(=C6)N=C[C@@H]8CC(=CN8C7=O)C9=CC=C(C=C9)OC)OC)NC(=O)CCCCCN1C(=O)C=CC1=O |
正規SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN4C(C3)C=NC5=CC(=C(C=C5C4=O)OC)OCCCOC6=C(C=C7C(=C6)N=CC8CC(=CN8C7=O)C9=CC=C(C=C9)OC)OC)NC(=O)CCCCCN1C(=O)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。